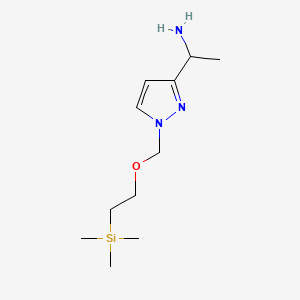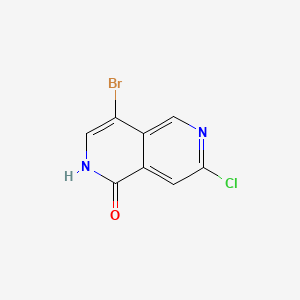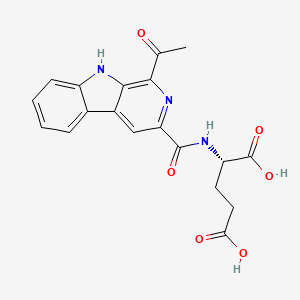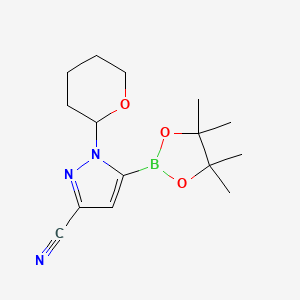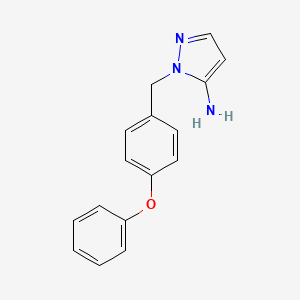
2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a phenoxybenzyl group attached to a pyrazolylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine typically involves the reaction of 4-phenoxybenzyl chloride with 2H-pyrazol-3-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of the pyrazole attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzyl ketones, while reduction could produce phenoxybenzyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenoxybenzyl chloride
- 2-Fluoro-4-phenoxy-benzylamine
- 4-Benzoyl-3-hydroxyphenoxyethyl acrylate
Uniqueness
2-(4-Phenoxy-benzyl)-2h-pyrazol-3-ylamine stands out due to its unique combination of a phenoxybenzyl group and a pyrazolylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H15N3O |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-[(4-phenoxyphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O/c17-16-10-11-18-19(16)12-13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-11H,12,17H2 |
InChI-Schlüssel |
WDBGUOYSFJEGIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CN3C(=CC=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
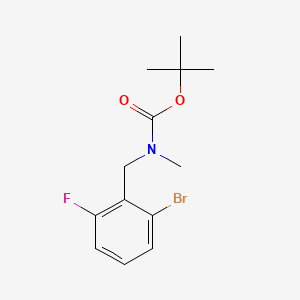
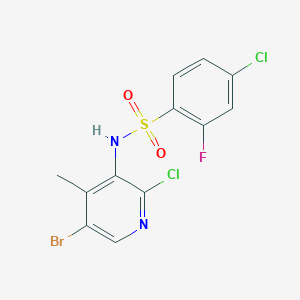
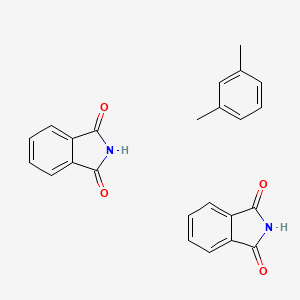
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

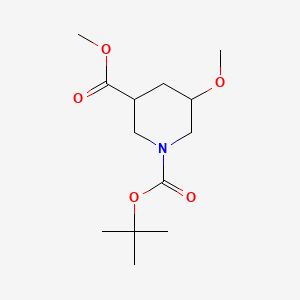
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
